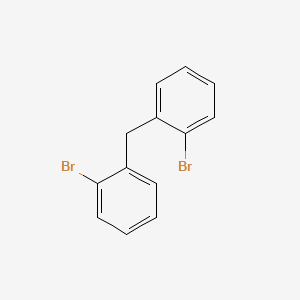

Bis(2-bromophenyl)methane

CAS No.: 108882-48-0

Cat. No.: VC17194482

Molecular Formula: C13H10Br2

Molecular Weight: 326.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108882-48-0 |

|---|---|

| Molecular Formula | C13H10Br2 |

| Molecular Weight | 326.03 g/mol |

| IUPAC Name | 1-bromo-2-[(2-bromophenyl)methyl]benzene |

| Standard InChI | InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |

| Standard InChI Key | HNRCLMRGWPGLIS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br |

Introduction

Structural Characteristics and Molecular Properties

Bis(2-bromophenyl)methane belongs to the diarylmethane family, where two aromatic rings are connected via a single carbon atom. The bromine atoms at the 2-position on each phenyl ring introduce steric hindrance and electronic effects that influence the compound’s reactivity and intermolecular interactions. The molecular structure is defined by the following key features:

Molecular Geometry and Bonding

The compound adopts a non-planar conformation due to the steric repulsion between the bromine atoms and the methylene group. The dihedral angle between the two phenyl rings is influenced by the ortho-substitution pattern, which restricts free rotation around the methylene bridge. This geometric constraint has implications for its crystallinity and packing in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the methylene group. The NMR spectrum exhibits a singlet for the methylene protons () at approximately 4.0–4.5 ppm, while the aromatic protons resonate as a complex multiplet between 7.2–7.8 ppm due to coupling with adjacent bromine atoms. The NMR spectrum confirms the presence of quaternary carbons bonded to bromine ( 120–130 ppm) and the methylene carbon ( 35–40 ppm). Mass spectrometry (MS) data show a molecular ion peak at 326.03, consistent with the molecular weight of the compound.

Table 1: Key Spectroscopic Data for Bis(2-bromophenyl)methane

| Technique | Observed Signal | Assignment |

|---|---|---|

| NMR | 4.2 (s, 2H) | Methylene protons |

| NMR | 7.3–7.7 (m, 8H) | Aromatic protons |

| NMR | 35.8 | Methylene carbon |

| NMR | 121.5–131.0 | Aromatic carbons (C-Br) |

| MS | 326.03 (M) | Molecular ion |

Synthesis and Manufacturing

The synthesis of Bis(2-bromophenyl)methane typically involves bromination or coupling strategies. A common route is the bromination of diphenylmethane derivatives using electrophilic brominating agents such as -bromosuccinimide (NBS) or molecular bromine () .

Bromination of Diphenylmethane

In a representative procedure, diphenylmethane is treated with NBS in a polar aprotic solvent (e.g., acetone or dichloromethane) under reflux conditions. The reaction proceeds via a radical mechanism, selectively substituting hydrogen atoms at the 2-position of the phenyl rings due to the directing effect of the methylene group . This method offers moderate yields (50–70%) and requires careful control of reaction conditions to avoid over-bromination.

Alternative Synthetic Routes

An alternative approach involves the Ullmann coupling of 2-bromobenzyl halides with aryl boronic acids in the presence of a palladium catalyst. This method provides higher regioselectivity but is less cost-effective due to the use of transition metal catalysts.

Applications in Organic Synthesis and Materials Science

Intermediate in Cross-Coupling Reactions

Bis(2-bromophenyl)methane is employed in Suzuki-Miyaura and Buchwald-Hartwig couplings to synthesize biaryl structures, which are prevalent in pharmaceuticals and agrochemicals. For example, it serves as a precursor to ligands for transition metal catalysts used in asymmetric synthesis.

Building Block for Functional Materials

The compound’s rigid aromatic framework and bromine substituents make it a candidate for designing liquid crystals, flame retardants, and polymers. Its incorporation into polyether ether ketone (PEEK) analogs enhances thermal stability and flame resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume